LY52

Descripción

Propiedades

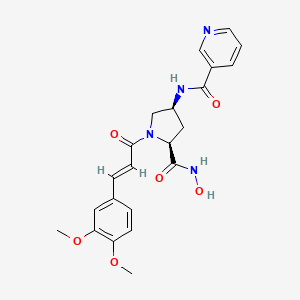

Fórmula molecular |

C22H24N4O6 |

|---|---|

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

N-[(3S,5S)-1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-(hydroxycarbamoyl)pyrrolidin-3-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H24N4O6/c1-31-18-7-5-14(10-19(18)32-2)6-8-20(27)26-13-16(11-17(26)22(29)25-30)24-21(28)15-4-3-9-23-12-15/h3-10,12,16-17,30H,11,13H2,1-2H3,(H,24,28)(H,25,29)/b8-6+/t16-,17-/m0/s1 |

Clave InChI |

AKOSAZUQCGCWJD-IWDGFTLQSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY52; LY-52; LY 52; |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of LY52: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY52 is a synthetically developed caffeoyl pyrrolidine derivative engineered as a potent inhibitor of matrix metalloproteinases (MMPs), with a marked specificity for MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B). These zinc-dependent endopeptidases are critical players in the degradation of the extracellular matrix (ECM), a process intrinsically linked to tumor invasion and metastasis. By targeting these key enzymes, this compound presents a promising therapeutic strategy to attenuate cancer cell migration and the formation of secondary tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The progression of cancer from a primary tumor to metastatic disease is a complex, multi-step process heavily reliant on the ability of cancer cells to remodel the surrounding extracellular matrix. Matrix metalloproteinases, particularly MMP-2 and MMP-9, are overexpressed in a variety of malignant tumors and play a pivotal role in the breakdown of type IV collagen, a major component of the basement membrane. This degradation facilitates the invasion of cancer cells into surrounding tissues and their entry into the vasculature, leading to metastasis.

This compound has been designed to specifically interact with the active site of MMP-2 and MMP-9, thereby inhibiting their proteolytic activity. Its therapeutic potential lies in its ability to suppress the invasive and metastatic capabilities of cancer cells.

Mechanism of Action

This compound functions as a direct inhibitor of MMP-2 and MMP-9. The proposed mechanism involves the chelation of the zinc ion within the active site of these enzymes, which is essential for their catalytic function. By binding to the active site, this compound physically obstructs substrate access, preventing the degradation of ECM components like type IV collagen. This inhibition of enzymatic activity directly translates to a reduction in the invasive potential of tumor cells.

Signaling Pathways

The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling cascades often initiated by growth factors, cytokines, and interaction with the tumor microenvironment. While this compound directly inhibits the enzymes, its downstream effects impact these pathways by preventing the subsequent steps of metastasis that are dependent on ECM degradation. Key signaling pathways influencing MMP-2 and MMP-9 expression include the MAPK/ERK and PI3K/Akt pathways, which are often constitutively active in cancer.

Caption: Simplified signaling pathway for MMP-2/9 expression and inhibition by this compound.

Quantitative Data

The inhibitory effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | SKOV3 | Gelatin Degradation Assay | 11.9 µg/mL | [1] |

| Inhibition of MMP-2 Expression | SKOV3 | Gelatin Zymography | 10.66% - 31.47% (at 0.1 - 1,000 µg/mL) | [1] |

| Inhibition of MMP-9 Expression | SKOV3 | Gelatin Zymography | 22.56% - 56.71% (at 0.1 - 1,000 µg/mL) | [1] |

| Inhibition of Cell Invasion | SKOV3 | Transwell Invasion Assay | 7.5% - 82.84% (at 0.1 - 1,000 µg/mL) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Lewis Lung Carcinoma (mice) | This compound administration | Significant inhibition of pulmonary metastasis |

Note: Specific Ki values for the inhibition of MMP-2 and MMP-9 by this compound are not publicly available at the time of this writing. No clinical trial data for this compound has been found.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Caption: Gelatin Zymography Experimental Workflow.

Protocol:

-

Sample Preparation: Conditioned media from cancer cells treated with varying concentrations of this compound and a vehicle control are collected. Protein concentration is determined and equal amounts of protein are loaded for each sample.

-

Electrophoresis: Samples are mixed with a non-reducing Laemmli sample buffer and loaded onto a 10% polyacrylamide gel copolymerized with 1 mg/mL gelatin. Electrophoresis is carried out at 4°C.

-

Renaturation: After electrophoresis, the gel is washed twice for 30 minutes each in a solution containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, and 0.02% Brij-35) to allow for gelatin degradation by the separated MMPs.

-

Staining and Destaining: The gel is stained with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour and subsequently destained with the same solution without the dye.

-

Analysis: Gelatinolytic activity is visualized as clear bands on a blue background, corresponding to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa). The intensity of the bands is quantified using densitometry.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.

Caption: Transwell Invasion Assay Workflow.

Protocol:

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel, a basement membrane extract, and allowed to solidify.

-

Cell Seeding: Cancer cells are pre-treated with various concentrations of this compound or a vehicle control. The cells are then harvested, resuspended in serum-free medium, and seeded into the upper chambers.

-

Chemoattraction: The lower chambers are filled with medium containing a chemoattractant, such as 10% fetal bovine serum, to stimulate cell migration.

-

Incubation: The plates are incubated for a period of 24-48 hours to allow for cell invasion.

-

Removal of Non-invading Cells: After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The cells that have invaded to the lower surface of the membrane are fixed with methanol and stained with a 0.1% crystal violet solution.

-

Quantification: The stained cells are counted in several random fields under a microscope. The extent of invasion is calculated as the percentage of invading cells in the treated groups relative to the control group.

Conclusion

This compound demonstrates a clear mechanism of action as a direct inhibitor of MMP-2 and MMP-9. This inhibition of gelatinase activity effectively reduces the degradation of the extracellular matrix, leading to a significant suppression of tumor cell invasion and metastasis in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar MMP inhibitors as potential anti-cancer therapeutics. Future studies should aim to elucidate the precise binding kinetics, including the determination of Ki values, and explore the potential for this compound in a clinical setting.

References

The Potent Inhibition of MMP-2 and MMP-9 by LY52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of the caffeoyl pyrrolidine derivative, LY52, on matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). This compound has demonstrated significant potential in suppressing tumor invasion and metastasis by targeting these key gelatinases.[1][2] This document details the quantitative inhibitory data, comprehensive experimental protocols, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound is a synthetic compound designed to specifically interact with the active site of matrix metalloproteinases.[1] Its structure, featuring a caffeoyl pyrrolidine backbone, is engineered to fit within the S'1 active pocket of gelatinases, thereby blocking their proteolytic activity.[1] This inhibition of MMP-2 and MMP-9 activity is a critical mechanism for its anti-cancer effects, as these enzymes are pivotal in the degradation of the extracellular matrix (ECM), a crucial step in tumor cell invasion and metastasis.[3][4][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound against MMP-2 and MMP-9 has been quantified in various studies. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: In Vitro Inhibition of Gelatinase Activity and Expression by this compound

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | Gelatinase Activity | - | 11.9 µg/mL | [6] |

| Inhibition of MMP-2 Expression | MMP-2 | SKOV3 | 10.66% - 31.47% (at 0.1-1,000 µg/mL) | [6] |

| SKOV3 | 22.6% - 56.7% (at 0.1-1,000 µg/mL) | [7] | ||

| Inhibition of MMP-9 Expression | MMP-9 | SKOV3 | 22.56% - 56.71% (at 0.1-1,000 µg/mL) | [6] |

| SKOV3 | 10.7% - 31.5% (at 0.1-1,000 µg/mL) | [7] |

Table 2: In Vitro Anti-Invasive and Anti-Adhesive Effects of this compound

| Parameter | Cell Line | Treatment Conditions | Inhibition Rate | Reference |

| Inhibition of Cell Invasion | SKOV3 | 0.1 µg/mL for 24h | 7.5% | [6] |

| SKOV3 | 1 µg/mL for 24h | 42.07% | [6] | |

| SKOV3 | 10 µg/mL for 24h | 66.54% | [6] | |

| SKOV3 | 100 µg/mL for 24h | 72.15% | [6] | |

| SKOV3 | 1,000 µg/mL for 24h | 82.84% | [6] | |

| Inhibition of Cell Adhesion to Fibronectin (FN) | SKOV3 | 1h treatment | 29.79% (maximum) | [6] |

| Inhibition of Cell Adhesion to Laminin (LN) | SKOV3 | 1h treatment | 48.94% (maximum) | [6] |

| Inhibition of Cell Adhesion to Matrigel | SKOV3 | 1h treatment | 50.92% (maximum) | [6] |

Signaling Pathways and Experimental Workflows

The inhibition of MMP-2 and MMP-9 by this compound has significant downstream effects on cellular signaling pathways that govern cell invasion and metastasis. The following diagrams, generated using Graphviz, illustrate these relationships and the experimental workflows used to study them.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Caffeoyl pyrrolidine derivative this compound inhibits tumor invasion and metastasis via suppression of matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor this compound on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

Dual Functionality of LY52: A Technical Guide to its Roles as a Matrix Metalloproteinase Inhibitor and a Microtubule Stabilizer

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecule designated as "LY52," a term that refers to two distinct and functionally different compounds in scientific literature. The first is a caffeoyl pyrrolidine derivative that acts as a potent inhibitor of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9. The second, and more extensively studied compound, is Cryptophycin-52 (also known as LY355703) , a powerful antimitotic agent that functions by stabilizing microtubule dynamics. This guide will delve into the core functions, mechanisms of action, and experimental validation of both molecules, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual diagrams of key pathways and workflows.

Part 1: this compound as a Caffeoyl Pyrrolidine Derivative - An Inhibitor of Matrix Metalloproteinases

The caffeoyl pyrrolidine derivative, this compound, has been identified as a promising agent in cancer research due to its ability to inhibit tumor invasion and metastasis.[1] Its primary mechanism of action is the inhibition of gelatinases, specifically Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[2][3] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors.[4][5][6]

Core Mechanism of Action

This compound is designed to fit into the S'1 active pocket of gelatinases, thereby blocking their proteolytic activity.[7] By inhibiting MMP-2 and MMP-9, this compound effectively reduces the degradation of type IV collagen, a major component of the basement membrane.[5] This action helps to maintain the integrity of the tissue architecture and impede the migratory and invasive capabilities of cancer cells.

Quantitative Data on the Inhibitory Effects of this compound (MMP Inhibitor)

| Parameter | Cell Line | Value | Reference |

| Gelatinase Inhibition (IC50) | - | 11.9 µg/ml | [8] |

| MMP-2 Expression Inhibition | SKOV3 | 22.6% (0.1 µg/ml) to 56.7% (1000 µg/ml) | [9] |

| MMP-9 Expression Inhibition | SKOV3 | 10.7% (0.1 µg/ml) to 31.5% (1000 µg/ml) | [9] |

| Pro-MMP-2 Inhibition | HepG2 | 48.2% (0.1 µg/ml) to 82.1% (200 µg/ml) | [10] |

| Total MMP-2 Inhibition | HepG2 | 19.2% (0.1 µg/ml) to 78.5% (200 µg/ml) | [10] |

| Invasion Inhibition | SKOV3 | 7.5% (0.1 µg/ml) to 82.84% (1000 µg/ml) | [8] |

Signaling Pathway of MMP-2 and MMP-9 in Cancer Metastasis

The signaling pathways leading to the expression and activation of MMP-2 and MMP-9 are complex and involve various growth factors and cytokines. These signaling cascades ultimately promote the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.

Experimental Protocols

This protocol is a standard method to detect the gelatinolytic activity of MMP-2 and MMP-9 in biological samples.

-

Sample Preparation: Conditioned media from cell cultures treated with and without this compound are collected. Cellular debris is removed by centrifugation.

-

Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 0.1% gelatin). Electrophoresis is carried out at a low temperature (e.g., 4°C) to prevent protein degradation.

-

Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C for 24-48 hours.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250, which stains the gelatin. Areas where the gelatin has been degraded by MMPs will appear as clear bands against a blue background. The gel is then destained to enhance the visibility of these bands.

-

Analysis: The intensity of the clear bands, corresponding to the activity of MMP-2 and MMP-9, is quantified using densitometry.

Part 2: Cryptophycin-52 (LY355703) - A Potent Microtubule Stabilizer

Cryptophycin-52 (also referred to as LY355703) is a synthetic analog of the natural product cryptophycin-1 and is a highly potent antimitotic agent.[11][12] Its mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]

Core Mechanism of Action

Cryptophycin-52 binds to the ends of microtubules with high affinity.[11][13] This binding kinetically stabilizes microtubule dynamics by suppressing both the rate and extent of microtubule shortening and growing.[11][13] Even at very low, picomolar concentrations, Cryptophycin-52 can effectively inhibit cell proliferation by arresting cells in the G2/M phase of the cell cycle without significantly altering the overall microtubule polymer mass.[11] This potent suppression of microtubule dynamics is the primary basis for its antiproliferative and cytotoxic effects.

Quantitative Data on the Effects of Cryptophycin-52

| Parameter | Cell Line/System | Value | Reference |

| Antiproliferative Activity (IC50) | HeLa Cells | 11 pM | [11][13] |

| Microtubule Dynamicity Suppression (IC50) | In vitro | 20 nM | [11][13] |

| Binding Affinity to Microtubule Ends (Kd) | In vitro | 47 nM | [11][13] |

| Antiproliferative Activity (IC50) | Various human tumor cell lines | Low picomolar range |

Signaling Pathway of Cryptophycin-52-Induced Apoptosis

The disruption of microtubule dynamics by Cryptophycin-52 triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This involves the activation of stress-activated protein kinases and the modulation of apoptosis-regulating proteins.

Experimental Protocols

This assay allows for the direct observation and quantification of the effects of compounds like Cryptophycin-52 on the dynamic instability of individual microtubules.

-

Preparation of Tubulin and Microtubule Seeds: Purified tubulin is fluorescently labeled. Stabilized, short microtubule "seeds" are prepared, often using a non-hydrolyzable GTP analog (GMPCPP), and may also be fluorescently labeled with a different color.

-

Flow Chamber Assembly: A microscopy flow chamber is assembled using a microscope slide and a coverslip. The chamber is coated with antibodies that will specifically bind and immobilize the microtubule seeds.

-

Seed Immobilization: The prepared microtubule seeds are introduced into the flow chamber and allowed to bind to the antibody-coated surface.

-

Initiation of Dynamic Assembly: A solution containing free, fluorescently labeled tubulin and GTP is flowed into the chamber. This allows for the dynamic growth of microtubules from the ends of the immobilized seeds.

-

Compound Addition: A solution containing Cryptophycin-52 at the desired concentration is then introduced into the chamber.

-

Time-Lapse Microscopy: The dynamic behavior of the growing and shortening microtubules is observed and recorded using time-lapse fluorescence microscopy (e.g., Total Internal Reflection Fluorescence (TIRF) microscopy).

-

Data Analysis: The recorded images are analyzed to measure parameters of dynamic instability, including the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth). These parameters are compared before and after the addition of Cryptophycin-52 to quantify its effect on microtubule dynamics.

Experimental Workflow for In Vitro Microtubule Dynamics Assay

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel antimicrotubule agent cryptophycin 52 (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 6. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. arxiv.org [arxiv.org]

- 10. m.youtube.com [m.youtube.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. docs.abcam.com [docs.abcam.com]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide to LY52 Compounds

It appears there are two distinct compounds referred to as "LY52" in scientific literature. To provide you with the most accurate and relevant technical guide, please clarify which compound you are interested in:

-

Cryptophycin 52 (LY355703): A potent antimitotic and antitumor agent.

-

Caffeoyl Pyrrolidine Derivative (this compound): An inhibitor of matrix metalloproteinases MMP-2 and MMP-9, with potential applications in cancer invasion and metastasis.

Once you specify the compound of interest, a comprehensive technical guide will be generated. For the purpose of providing a complete response based on the available initial information, below is a guide structured to address both compounds, with a clear distinction between them.

This guide provides a detailed overview of the structure, properties, and biological activities of two compounds designated as this compound.

Part 1: Cryptophycin 52 (LY355703)

Cryptophycin 52, also known as LY355703, is a synthetic analog of the natural product Cryptophycin 1. It is a potent antimitotic agent with significant antitumor activity.

Chemical Structure and Properties

Cryptophycin 52 is a depsipeptide, which is a hybrid molecule containing both peptide and ester bonds[1]. Its complex structure includes several stereogenic centers, making its synthesis a significant challenge[1].

Table 1: Physicochemical Properties of Cryptophycin 52 (LY355703)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C37H48ClN3O7 | (Calculated) |

| Molecular Weight | 686.2 g/mol | (Calculated) |

| Class | Depsipeptide, Antimitotic Agent |[1] |

Biological Activity and Mechanism of Action

Cryptophycin 52 exhibits potent cytotoxicity against a wide range of cancer cell lines. Its primary mechanism of action is the inhibition of microtubule dynamics. By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway of Cryptophycin 52-Induced Apoptosis

Caption: Signaling pathway of Cryptophycin 52 leading to apoptosis.

Synthesis

The enantioselective synthesis of Cryptophycin 52 is a complex, multi-step process. A convergent synthesis approach has been described, which involves the assembly of three key fragments: a phenyl hexenal fragment, a D-tyrosine phosphonate, and a protected β-amino acid derivative[1]. The stereochemistry is carefully controlled at each step to yield the biologically active isomer[1].

Experimental Workflow for Synthesis

Caption: Convergent synthesis workflow for Cryptophycin 52.

Part 2: Caffeoyl Pyrrolidine Derivative (this compound)

This this compound is a synthetic compound designed as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, a key process in cancer invasion and metastasis.

Chemical Structure and Properties

This compound is a caffeoyl pyrrolidine derivative[2]. The specific chemical structure and detailed physicochemical properties require further investigation of the primary literature.

Table 2: General Properties of Caffeoyl Pyrrolidine Derivative this compound

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Caffeoyl Pyrrolidine Derivative | [2] |

| Target | MMP-2, MMP-9 | [2][3] |

| Biological Activity | Inhibition of tumor invasion and metastasis |[2][3] |

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the proteolytic activity of gelatinases (MMP-2 and MMP-9)[2][3]. By reducing the expression and activity of these MMPs in cancer cells, this compound can suppress tumor cell invasion and metastasis[2][3].

Signaling Pathway of this compound in Inhibiting Cancer Metastasis

Caption: Inhibition of MMP-2/9 by this compound to block metastasis.

Experimental Protocols

Gelatin Zymography for MMP Activity

A key experiment to determine the effect of this compound on MMP activity is gelatin zymography.

-

Cell Culture and Treatment: SKOV3 ovarian cancer cells are cultured and treated with varying concentrations of this compound[2].

-

Sample Preparation: The conditioned media from the cell cultures is collected and concentrated. Protein concentration is determined.

-

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and renature the MMPs. The gel is then incubated in a developing buffer to allow for gelatin degradation by the active MMPs.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands is quantified to determine MMP activity.

In Vitro Invasion Assay (Matrigel Assay)

This assay is used to assess the effect of this compound on the invasive potential of cancer cells.

-

Cell Preparation: SKOV3 cells are pre-treated with this compound[2].

-

Chamber Setup: Transwell inserts with a Matrigel-coated membrane are used. The lower chamber contains a chemoattractant.

-

Cell Seeding: Pre-treated cells are seeded into the upper chamber.

-

Incubation: The chambers are incubated to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Metastasis Model

The anti-metastatic effect of this compound can be evaluated in an animal model.

-

Animal Model: Lewis lung carcinoma cells are injected into mice to establish a primary tumor and induce pulmonary metastasis[2].

-

Treatment: Mice are administered this compound or a vehicle control[2].

-

Endpoint: After a set period, the mice are euthanized, and their lungs are harvested.

-

Analysis: The number of metastatic nodules on the lung surface is counted to determine the effect of this compound on metastasis[2].

Experimental Workflow for Evaluating Anti-Metastatic Activity

Caption: Experimental workflow for assessing this compound's anti-metastatic effects.

References

- 1. Enantioselective synthesis of (+)-cryptophycin 52 (LY355703), a potent antimitotic antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeoyl pyrrolidine derivative this compound inhibits tumor invasion and metastasis via suppression of matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Dual Identity of LY52 in Oncology Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of two distinct molecular entities referred to as "LY52" in cancer research literature. This document aims to clarify their separate mechanisms of action, summarize key preclinical and clinical findings, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. The two compounds, a caffeoyl pyrrolidine derivative matrix metalloproteinase (MMP) inhibitor and the microtubule-targeting agent Cryptophycin-52 (LY355703), are both subjects of investigation for their potential as anticancer agents.

Part 1: this compound (Caffeoyl Pyrrolidine Derivative) - A Matrix Metalloproteinase Inhibitor

The caffeoyl pyrrolidine derivative this compound is a synthetic molecule designed to inhibit the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9 (gelatinases).[1][2] These enzymes are critical for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[3][4][5] By blocking the proteolytic activity of these gelatinases, this compound demonstrates potential in suppressing cancer cell invasion and the formation of secondary tumors.[1][2][6]

Mechanism of Action

This compound is designed to fit into the S'1 active pocket of gelatinases.[2] Its mechanism of action centers on the direct inhibition of the enzymatic activity of MMP-2 and MMP-9, thereby preventing the breakdown of type IV collagen, a major component of the basement membrane.[7] This inhibition leads to a reduction in the invasive capacity of cancer cells.[1][6]

Signaling Pathway

The signaling pathway affected by this compound involves the downstream consequences of MMP-2 and MMP-9 inhibition. These enzymes are involved in various aspects of tumor progression, including angiogenesis and the activation of growth factors. By inhibiting MMPs, this compound can interfere with these processes.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of the caffeoyl pyrrolidine derivative this compound.

Table 1: In Vitro Inhibition of MMPs and Cancer Cell Invasion by this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| Gelatinase Activity (IC50) | - | 11.9 µg/ml | 50% inhibition of gelatin degradation | [8] |

| MMP-2 Expression Inhibition | SKOV3 | 0.1 - 1000 µg/ml | 10.66% - 31.47% suppression | [8] |

| SKOV3 | 0.1 - 1000 µg/ml | 22.6% - 56.7% inhibition | [6] | |

| MMP-9 Expression Inhibition | SKOV3 | 0.1 - 1000 µg/ml | 22.56% - 56.71% suppression | [8] |

| SKOV3 | 0.1 - 1000 µg/ml | 10.7% - 31.5% inhibition | [6] | |

| Invasion Inhibition | SKOV3 | 0.1 - 1000 µg/ml | 7.5% - 82.84% inhibition | [8] |

| MDA-MB-231 | Not specified | Inhibitory effect observed | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mice | Lewis Lung Carcinoma | Not specified | Significant inhibition of pulmonary metastasis | [1][6] |

| Mice | B16F10 Murine Melanoma | Not specified | Inhibitory effect on pulmonary metastasis | [2] |

| Tumor Xenografts (Mice) | Human Breast Cancer | 25 or 100 mg/kg (oral) | Inhibition of MMP-2 expression in tumor tissue | [2] |

Experimental Protocols

-

Cell Culture and Treatment: SKOV3 human ovarian carcinoma cells or MDA-MB-231 human breast cancer cells are cultured in appropriate media.[1][2] Cells are treated with varying concentrations of this compound (e.g., 0.1 to 1000 µg/ml) for a specified period (e.g., 24 hours).[6][8]

-

Sample Preparation: The conditioned medium is collected and concentrated. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Electrophoresis: Equal amounts of protein are mixed with non-reducing sample buffer and separated on a polyacrylamide gel containing gelatin (e.g., 10% SDS-PAGE with 1 mg/ml gelatin).

-

Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing CaCl2 and Tris-HCl at 37°C for an appropriate time to allow for gelatin degradation by MMPs.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinase activity will appear as clear bands against a blue background.

-

Quantification: The intensity of the bands is quantified using densitometry software.

References

- 1. Caffeoyl pyrrolidine derivative this compound inhibits tumor invasion and metastasis via suppression of matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using caffeoyl pyrrolidine derivative this compound, a potential inhibitor of matrix metalloproteinase-2, to suppress tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. sinobiological.com [sinobiological.com]

- 8. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor this compound on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Profile of LY52: A Matrix Metalloproteinase Inhibitor

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Evaluation of a Novel Anti-Metastatic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of LY52, a caffeoyl pyrrolidine derivative identified as a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). This document details the scientific rationale behind its development, its mechanism of action, quantitative efficacy data, and the experimental protocols used in its characterization.

Discovery and History

This compound emerged from a focused drug design strategy aimed at identifying novel inhibitors of gelatinases, specifically MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix and are strongly implicated in tumor invasion and metastasis[1]. The development of this compound is rooted in the broader history of research into Matrix Metalloproteinase (MMP) inhibitors as potential cancer therapeutics.

The core structure of this compound is a caffeoyl pyrrolidine derivative, designed to optimally fit within the S'1 active pocket of gelatinases[1][2]. The design incorporates key structural features intended to enhance its inhibitory activity and specificity:

-

Caffeoyl Group: The phenol hydroxyl groups are crucial for the interaction with the gelatinase active site[3].

-

Pyrrolidine Ring: This scaffold provides a rigid structure for the presentation of other functional groups.

-

Side Chains: The nature of the side chains linked to the pyrrolidine ring has been shown to be critical for activity, with longer and more flexible chains, as well as aromatic heterocycles, enhancing inhibitory effects[3].

The synthesis and biological evaluation of a series of caffeoyl pyrrolidine derivatives, including this compound, have been reported, demonstrating a clear structure-activity relationship that guided the selection of promising lead compounds for further investigation[3].

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are zinc-dependent endopeptidases responsible for degrading type IV collagen, a major component of the basement membrane[4]. The degradation of the basement membrane is a critical step in cancer cell invasion and metastasis.

The proposed mechanism of action for this compound involves:

-

Direct Inhibition of Proteolytic Activity: this compound is believed to bind to the active site of MMP-2 and MMP-9, preventing them from cleaving their natural substrates in the extracellular matrix.

-

Downregulation of MMP Expression: Studies have shown that this compound can reduce the expression levels of both MMP-2 and MMP-9 in cancer cells, suggesting an effect on the regulatory pathways governing the synthesis of these enzymes[1][5][6].

By inhibiting both the activity and expression of these key gelatinases, this compound effectively blocks the degradation of the extracellular matrix, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.

Signaling Pathway of MMP-2 in Cancer Metastasis

Quantitative Data Presentation

The inhibitory effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target(s) | Cell Line | IC50 | Notes | Reference |

| Gelatin Degradation Assay | Gelatinases (MMP-2/9) | N/A | 11.9 µg/mL | Measures the overall inhibition of gelatinolytic activity using succinylated gelatin as a substrate. | [6] |

Table 2: Inhibition of MMP-2 and MMP-9 Expression by this compound in SKOV3 Cells

| This compound Concentration (µg/mL) | Inhibition of MMP-2 Expression (%) | Inhibition of MMP-9 Expression (%) | Notes | Reference |

| 0.1 | 22.56 | 10.66 | Data obtained from gelatin zymography after 24-hour treatment of human ovarian carcinoma SKOV3 cells. | [6] |

| 1 | 28.8 | 14.2 | [6] | |

| 10 | 40.2 | 20.3 | [6] | |

| 100 | 49.4 | 27.9 | [6] | |

| 1000 | 56.71 | 31.47 | [6] |

Table 3: In Vitro Anti-Invasive and Anti-Adhesive Effects of this compound on SKOV3 Cells

| Assay Type | This compound Concentration (µg/mL) | Inhibition Rate (%) | Notes | Reference |

| Invasion Assay | 0.1 | 7.5 | Measured using a transwell cell culture chamber. | [6] |

| 1 | 42.07 | [6] | ||

| 10 | 66.54 | [6] | ||

| 100 | 72.15 | [6] | ||

| 1000 | 82.84 | [6] | ||

| Adhesion to Matrigel | Not specified (max rate) | 50.92 | Maximum inhibitory rate observed after 1-hour treatment. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants.

Materials:

-

SDS-PAGE equipment

-

10% polyacrylamide gels copolymerized with 0.1% gelatin

-

Non-reducing sample buffer

-

Triton X-100 washing buffer

-

Incubation buffer (e.g., containing Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Determine protein concentration.

-

Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in an appropriate incubation buffer at 37°C for 18-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Quantification: The area and intensity of the bands can be quantified using densitometry.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Chamber Preparation: Coat the upper surface of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Place the coated inserts into wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS). Seed cancer cells (e.g., MDA-MB-231) in serum-free medium into the upper chamber, with or without the test inhibitor (this compound).

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the cells from the upper surface of the membrane using a cotton swab.

-

Fixing and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

In Vivo Pulmonary Metastasis Model

This model is used to evaluate the effect of an inhibitor on the formation of lung metastases in mice.

Materials:

-

Syngeneic mice (e.g., C57BL/6)

-

Tumor cells with high metastatic potential (e.g., B16F10 melanoma or Lewis Lung Carcinoma)

-

This compound formulation for oral administration

-

Surgical tools for euthanasia and tissue collection

-

Fixative (e.g., Bouin's solution)

Procedure:

-

Tumor Cell Inoculation: Inject a suspension of tumor cells (e.g., 2 x 10^5 B16F10 cells) into the lateral tail vein of the mice.

-

Drug Administration: Administer this compound (e.g., at doses of 25 or 100 mg/kg) or vehicle control to the mice daily via oral gavage, starting from the day of or the day after tumor cell injection.

-

Monitoring: Monitor the health and body weight of the mice throughout the experiment.

-

Euthanasia and Lung Excision: After a predetermined period (e.g., 14-21 days), euthanize the mice. Excise the lungs and fix them in Bouin's solution.

-

Metastasis Quantification: The black metastatic nodules on the lung surface become clearly visible after fixation. Count the number of nodules on the surface of all lung lobes for each mouse.

Conclusion

This compound is a rationally designed inhibitor of MMP-2 and MMP-9 with demonstrated preclinical efficacy in suppressing key processes of cancer metastasis. Its ability to inhibit both the enzymatic activity and expression of these critical gelatinases makes it a promising candidate for further development. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the field of MMP inhibitors and anti-metastatic therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its therapeutic potential in more advanced preclinical models.

References

- 1. Caffeoyl pyrrolidine derivative this compound inhibits tumor invasion and metastasis via suppression of matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using caffeoyl pyrrolidine derivative this compound, a potential inhibitor of matrix metalloproteinase-2, to suppress tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and activity of caffeoyl pyrrolidine derivatives as potential gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MMP2 - Wikipedia [en.wikipedia.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor this compound on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity and Targets of Cryptophycin-52 (LY355703)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin-52 (also known as LY355703) is a potent synthetic analog of the natural product cryptophycin-1, a depsipeptide isolated from cyanobacteria.[1] It is a powerful antimitotic agent that has demonstrated significant antiproliferative and cytotoxic activity across a broad range of human tumor cell lines, including multidrug-resistant strains.[2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental protocols for Cryptophycin-52, intended for researchers and professionals in the field of drug development.

Core Biological Activity and Mechanism of Action

Cryptophycin-52 exerts its potent anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are dynamic polymers crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Mechanism of Action:

-

Binding to Tubulin: Cryptophycin-52 binds to the Vinca domain at the interface of tubulin dimers.[1][3] This binding induces a conformational change in the tubulin structure.[1]

-

Inhibition of Microtubule Polymerization: By altering the conformation of tubulin, Cryptophycin-52 inhibits its ability to polymerize into microtubules.[3]

-

Suppression of Microtubule Dynamics: It is recognized as one of the most potent suppressors of microtubule dynamics discovered to date.[6][7] Even at very low concentrations, it kinetically stabilizes microtubule ends, reducing the rate and extent of both shortening and growing phases of dynamic instability.[6][8]

-

Mitotic Arrest: The disruption of normal microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the G2/M phase of the cell cycle.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4] This can occur through both caspase-dependent and -independent pathways, depending on the cell type.[4]

Molecular Targets

The primary molecular target of Cryptophycin-52 is:

-

β-tubulin: It binds at the interdimer interface, partially overlapping with the maytansine binding site.[1] This interaction is responsible for the disruption of microtubule function.

Secondary downstream effects are observed in various signaling pathways that regulate apoptosis, including:

-

Bcl-2 family proteins: Phosphorylation of Bcl-2 and Bcl-xL has been observed, which may inhibit their anti-apoptotic function.[3][4]

-

Caspase cascade: Activation of caspase-3 and caspase-7, leading to cleavage of substrates like poly(ADP-ribose) polymerase (PARP), is a key feature of apoptosis induced by Cryptophycin-52 in some cell lines.[3][4]

-

c-Jun NH2-terminal kinase (JNK) pathway: A sustained increase in JNK phosphorylation has been strongly correlated with apoptosis induction.[4]

-

c-Raf1: Transient phosphorylation of this kinase is an early event in the cell death pathway induced by microtubule disruption.[3]

Quantitative Data

The following tables summarize the key quantitative metrics for the biological activity of Cryptophycin-52.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 (Antiproliferative) | 11 pM | HeLa | Inhibition of cell proliferation. | [6][8] |

| Low pM range | Various solid and hematologic tumor cell lines | Generally more potent than paclitaxel and vinblastine. | [2] | |

| IC50 (Microtubule Dynamicity) | 20 nM | In vitro | Suppression of dynamic instability. | [6][8] |

| Kd (Binding Affinity) | 47 nM | Microtubule ends (in vitro) | High-affinity binding. | [6][8] |

Experimental Protocols

Antiproliferative Assay (MTT Assay)

This protocol is adapted from observations of the effect of Cryptophycin-52 on prostate cancer cell viability.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cryptophycin-52 on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3, DU-145)[3]

-

Complete cell culture medium

-

Cryptophycin-52 (LY355703)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Cryptophycin-52 in culture medium. Use DMSO as the vehicle control.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of Cryptophycin-52 or DMSO.

-

Incubate the plates for a specified period (e.g., 72 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the IC50 value.

Microtubule Dynamics Assay (In Vitro Reconstitution)

This protocol is based on the methods used to study the effect of Cryptophycin-52 on microtubule dynamics.[8][9]

Objective: To visualize and quantify the effect of Cryptophycin-52 on the dynamic instability of individual microtubules in vitro.

Materials:

-

Purified tubulin (fluorescently labeled and unlabeled)

-

Cryptophycin-52 (LY355703)

-

GTP

-

Microscope slides and coverslips (passivated)

-

Flow cell chamber

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Image analysis software

Procedure:

-

Prepare stabilized microtubule "seeds" by polymerizing a mixture of biotinylated, fluorescently labeled, and unlabeled tubulin with a non-hydrolyzable GTP analog (e.g., GMPCPP).

-

Create a flow cell by assembling a passivated slide and coverslip.

-

Introduce anti-biotin antibodies into the flow cell to coat the surface.

-

Introduce the microtubule seeds, which will bind to the antibody-coated surface.

-

Prepare a reaction mixture containing free tubulin (a fraction of which is fluorescently labeled), GTP, and varying concentrations of Cryptophycin-52.

-

Introduce the reaction mixture into the flow cell to initiate microtubule growth from the seeds.

-

Image the growing and shrinking of individual microtubules using a TIRF microscope, capturing time-lapse sequences.

-

Analyze the image sequences to measure parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).

-

Compare these parameters across different concentrations of Cryptophycin-52 to determine its effect on microtubule dynamics.

Visualizations

Signaling Pathway of Cryptophycin-52-Induced Apoptosis

Caption: Signaling pathway of Cryptophycin-52.

Experimental Workflow for In Vitro Microtubule Dynamics Assay

Caption: Workflow for microtubule dynamics assay.

References

- 1. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The novel antimicrotubule agent cryptophycin 52 (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LY52 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The caffeoyl pyrrolidine derivative LY52 is a potent inhibitor of Matrix Metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9, key enzymes in the degradation of the extracellular matrix (ECM). This document provides a comprehensive technical overview of the effects of this compound on the tumor microenvironment (TME). By inhibiting MMPs, this compound disrupts critical processes in tumor progression, including invasion and metastasis. This guide details the mechanism of action of this compound, summarizes quantitative data on its efficacy, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MMP-2 and MMP-9

This compound is a synthetic compound designed to specifically target the active site of gelatinases, MMP-2 and MMP-9. These enzymes are crucial for the breakdown of type IV collagen, a major component of the basement membrane, which acts as a physical barrier to tumor cell invasion. By inhibiting these MMPs, this compound effectively hinders the ability of cancer cells to degrade the ECM, thereby reducing their invasive and metastatic potential.

Signaling Pathway of MMP Inhibition

While the direct inhibitory mechanism of this compound on MMP-2 and MMP-9 activity is through competitive binding to the enzyme's active site, its effect on MMP expression is likely mediated through the modulation of intracellular signaling pathways. Although direct studies on this compound's effect on specific signaling cascades are limited, the regulation of MMP expression in cancer cells is often controlled by pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that this compound may interfere with these pathways, leading to a downstream reduction in the transcription and translation of MMP-2 and MMP-9.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified in various preclinical studies across different cancer cell lines. The data consistently demonstrates a dose-dependent reduction in MMP activity, expression, and subsequent cancer cell invasion.

| Cell Line | Assay | Parameter Measured | This compound Concentration | Result | Reference |

| SKOV3 (Ovarian Carcinoma) | Gelatinase Activity Assay | IC50 | 11.9 µg/ml | 50% inhibition of gelatinase activity | [1] |

| Gelatin Zymography | MMP-2 Expression | 0.1 - 1,000 µg/ml (24h) | 10.66% - 31.47% suppression | [1] | |

| Gelatin Zymography | MMP-9 Expression | 0.1 - 1,000 µg/ml (24h) | 22.56% - 56.71% suppression | [1] | |

| Matrigel Invasion Assay | Cell Invasion | 0.1 - 1,000 µg/ml (24h) | 7.5% - 82.84% inhibition | [1] | |

| Lewis Lung Carcinoma | In vivo Metastasis Model | Pulmonary Metastasis | Not Specified | Significant inhibition | [2] |

| MDA-MB-231 (Breast Cancer) | Gelatin Zymography | Active MMP-2 Expression | 0.1 - 200 µg/ml | Inhibition of expression | [3] |

| In vitro Invasion Assay | Cell Invasion | Not Specified | Inhibitory effect | [3] | |

| B16F10 (Murine Melanoma) | In vivo Metastasis Model | Pulmonary Metastasis | 25 or 100 mg/kg (oral) | Inhibitory effect | [3] |

Table 1: Summary of Quantitative Data on this compound's Anti-Tumor Activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples.

Materials:

-

10% SDS-PAGE gel containing 0.1% (w/v) gelatin

-

Cell culture supernatant or tissue lysate

-

2x non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Collect cell culture supernatant and centrifuge to remove debris. Determine protein concentration. Mix the sample with 2x non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel. Run the gel at 4°C until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.

-

Enzyme Reaction: Incubate the gel in zymogram developing buffer overnight at 37°C.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane extract (Matrigel).

Materials:

-

Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with chemoattractant, e.g., FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated inserts.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution, then stain with a staining solution.

-

Quantification: Count the number of stained, invaded cells under a microscope.

In Vivo Pulmonary Metastasis Model (Lewis Lung Carcinoma)

This model is used to assess the effect of this compound on the formation of lung metastases in vivo.

Materials:

-

Lewis Lung Carcinoma (LLC) cells

-

C57BL/6 mice (6-8 weeks old)

-

Phosphate-buffered saline (PBS)

-

This compound compound for oral administration

-

Surgical tools for injection and dissection

-

Fixative (e.g., Bouin's solution or 10% neutral buffered formalin)

Procedure:

-

Cell Preparation: Culture LLC cells and harvest them. Resuspend the cells in sterile PBS at a concentration of approximately 2.5 x 10^5 cells per 0.1 ml.

-

Tumor Cell Inoculation: Inject 0.1 ml of the cell suspension into the lateral tail vein of each mouse.

-

Treatment: Administer this compound orally to the treatment group of mice at predetermined doses (e.g., 25 or 100 mg/kg) daily or on a set schedule, starting on a specific day post-inoculation. The control group receives a vehicle control.

-

Monitoring: Monitor the mice for signs of distress and weight loss.

-

Endpoint and Tissue Collection: After a predetermined period (e.g., 21-28 days), euthanize the mice. Perfuse the lungs with a fixative and carefully dissect them.

-

Metastasis Quantification: Count the number of visible tumor nodules on the lung surface. For more detailed analysis, the lungs can be sectioned and stained with hematoxylin and eosin (H&E) to visualize micrometastases.

Broader Effects on the Tumor Microenvironment

While the primary mechanism of this compound is the inhibition of MMP-2 and MMP-9, this action has broader implications for the TME. The degradation of the ECM by MMPs influences various components of the TME.

-

Angiogenesis: MMP-2 and MMP-9 are known to play a role in angiogenesis by releasing pro-angiogenic factors stored in the ECM and by degrading the basement membrane of blood vessels, allowing for endothelial cell migration and new vessel formation.[4][5][6][7] By inhibiting these MMPs, this compound is expected to have an anti-angiogenic effect, thereby limiting tumor growth and nutrient supply.

-

Immune Cell Infiltration: The dense and disorganized ECM in tumors can act as a physical barrier to the infiltration of immune cells, such as cytotoxic T lymphocytes. MMPs can remodel the ECM, potentially facilitating immune cell trafficking to the tumor core.[8][9] The effect of this compound on immune infiltration is complex; while it may hinder the breakdown of the ECM barrier, the overall impact on the immune landscape within the TME requires further investigation.

-

Cancer-Associated Fibroblasts (CAFs): CAFs are a major source of MMPs within the TME. The interaction between cancer cells and CAFs can lead to increased MMP production by both cell types, promoting an invasive microenvironment.[10][11][12][13] While there is no direct evidence of this compound's effect on CAFs, by inhibiting the activity of the MMPs they produce, this compound can disrupt this pro-tumorigenic crosstalk.

Conclusion and Future Directions

The caffeoyl pyrrolidine derivative this compound demonstrates significant potential as an anti-cancer agent by effectively targeting MMP-2 and MMP-9, thereby inhibiting tumor invasion and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

Future research should focus on elucidating the precise signaling pathways modulated by this compound to fully understand its mechanism of action on MMP expression. Furthermore, comprehensive studies are needed to explore the broader impact of this compound on the various cellular components of the tumor microenvironment, including immune cells and cancer-associated fibroblasts. A deeper understanding of these interactions will be crucial for the development of this compound as a potential therapeutic agent and for designing effective combination therapies that target multiple facets of the TME.

References

- 1. Functional polarization of tumor-associated macrophages dictated by metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and activity of caffeoyl pyrrolidine derivatives as potential gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pro-inflammatory cytokines in tumour associated macrophages is a potential anti-cancer mechanism of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting tumor-associated macrophages to become tumoricidal effectors as a novel strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer associated fibroblasts modulate the cytotoxicity of anti-cancer drugs in breast cancer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-associated macrophages respond to chemotherapy by detrimental transcriptional reprogramming and suppressing stabilin-1 mediated clearance of EGF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Caffeoyl Pyrrolidine Derivative LY52: A Potent Inhibitor of Matrix Metalloproteinases for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY52 is a synthetically developed caffeoyl pyrrolidine derivative engineered as a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B). These enzymes are critically implicated in the degradation of the extracellular matrix (ECM), a pivotal process in tumor invasion and metastasis. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, quantitative inhibitory effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound and similar compounds as potential anti-cancer therapeutics.

Introduction

The progression of cancer from a primary tumor to metastatic disease is a complex, multi-step process that relies on the ability of cancer cells to invade surrounding tissues and disseminate to distant organs. A crucial aspect of this process is the enzymatic degradation of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in ECM remodeling. Among the MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in oncology as their overexpression is frequently correlated with advanced tumor stage, increased invasion, and poor prognosis in various cancers.

This compound, a caffeoyl pyrrolidine derivative, has been designed to specifically target the active site of gelatinases. Its chemical structure, featuring a caffeoyl group and a pyrrolidine ring, allows it to fit into the S'1 active pocket of MMP-2 and MMP-9, thereby inhibiting their proteolytic activity. This inhibitory action forms the basis of its potential as an anti-invasive and anti-metastatic agent.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the direct inhibition of the enzymatic activity of MMP-2 and MMP-9. Beyond direct enzymatic inhibition, studies have shown that this compound can also suppress the expression of these gelatinases in cancer cells. This dual mechanism of action—inhibiting both activity and expression—makes this compound a compelling candidate for further investigation. The downstream effect of this inhibition is the preservation of the ECM integrity, which in turn hinders the ability of cancer cells to invade surrounding tissues and intravasate into the bloodstream, the initial steps of metastasis.

Signaling Pathway of MMP-2 Inhibition and Tumor Invasion

The regulation of MMP-2 is a complex process involving various signaling pathways that can be influenced by growth factors, cytokines, and cell-matrix interactions. This compound's intervention disrupts this cascade, leading to a reduction in the invasive potential of cancer cells.

Quantitative Data

The inhibitory activity of this compound has been quantified in several studies, demonstrating its potency against gelatinases and its effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound against Gelatinase Activity

| Parameter | Value | Method | Reference |

| IC50 | 11.9 µg/mL | Spectrophotometry (succinylated gelatin substrate) | [1] |

Table 2: Inhibition of MMP-2 and MMP-9 Expression by this compound in SKOV3 Human Ovarian Carcinoma Cells (24h treatment) [1]

| This compound Concentration (µg/mL) | MMP-2 Expression Suppression (%) | MMP-9 Expression Suppression (%) |

| 0.1 | 10.66 | 22.56 |

| 1 | - | - |

| 10 | - | - |

| 100 | - | - |

| 1000 | 31.47 | 56.71 |

Table 3: Inhibition of In Vitro Invasion of SKOV3 Cells by this compound (24h treatment) [1]

| This compound Concentration (µg/mL) | Invasion Inhibition Rate (%) |

| 0.1 | 7.5 |

| 1 | 42.07 |

| 10 | 66.54 |

| 100 | 72.15 |

| 1000 | 82.84 |

Table 4: Antiproliferative Activity of this compound against Human A549 Lung Carcinoma Cells (48h treatment)

| Parameter | Value (µM) | Method |

| IC50 | 78.25 | MTT Assay |

| IC50 | > 1000 | MTT Assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Synthesis of a Caffeoyl Pyrrolidine Derivative

While the exact synthesis of this compound is proprietary, a general method for synthesizing N-substituted caffeoyl pyrrolidine derivatives can be adapted.[2] This protocol describes the synthesis of a representative compound.

Materials:

-

Caffeic acid

-

Thionyl chloride

-

A suitable 4-aminopyrrolidine derivative

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Caffeic Acid: Caffeic acid is converted to its more reactive acid chloride derivative. Dissolve caffeic acid in anhydrous DCM and add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude caffeoyl chloride.

-

Condensation: Dissolve the 4-aminopyrrolidine derivative and pyridine (as a base) in anhydrous DCM. Add the crude caffeoyl chloride solution dropwise to this mixture at 0°C. Allow the reaction to proceed at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final caffeoyl pyrrolidine derivative.

-

Characterization: Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Gelatin Zymography

This technique is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures.

Materials:

-

Polyacrylamide gel solution containing gelatin (1 mg/mL)

-

Tris-Glycine-SDS running buffer

-

Sample buffer (non-reducing)

-

Conditioned cell culture medium

-

Incubation buffer (containing Triton X-100, CaCl2, and Tris-HCl)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Culture cancer cells to near confluency and then incubate in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of the supernatant.

-

Electrophoresis: Mix the conditioned medium with a non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Enzyme Renaturation and Development: After electrophoresis, wash the gel with an incubation buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel in a development buffer containing CaCl2 at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 solution and then destain. Areas of gelatinolytic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.

In Vitro Invasion Assay (Matrigel Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Add the cell suspension to the Matrigel-coated upper chamber. Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Assessment of Invasion: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

In Vivo Pulmonary Metastasis Model

This animal model is used to evaluate the effect of this compound on the formation of lung metastases.

Materials:

-

Syngeneic mouse model (e.g., C57BL/6 mice)

-

Metastatic cancer cell line (e.g., B16F10 melanoma or Lewis lung carcinoma)

-

This compound solution for oral administration

-

Vehicle control

-

Surgical tools for tail vein injection

-

Bouin's solution or India ink for lung fixation and visualization of metastases

Procedure:

-

Cell Injection: Inject a suspension of cancer cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the lateral tail vein of the mice.

-

Treatment: Begin oral administration of this compound (at desired doses, e.g., 25 or 100 mg/kg) or vehicle control to the mice, typically starting a day after cell injection and continuing for a set period (e.g., 14-21 days).

-

Evaluation of Metastasis: At the end of the treatment period, euthanize the mice and excise the lungs. Fix the lungs in Bouin's solution or perfuse with India ink to visualize metastatic nodules on the lung surface.

-

Quantification: Count the number of metastatic nodules on the surface of the lungs. Histological analysis can also be performed to confirm the presence of micrometastases.

Concluding Remarks

The caffeoyl pyrrolidine derivative this compound represents a promising lead compound in the development of anti-metastatic cancer therapies. Its targeted inhibition of MMP-2 and MMP-9, coupled with its ability to suppress their expression, provides a dual-pronged approach to mitigating tumor invasion. The data and protocols presented in this guide offer a foundational resource for researchers in the field of oncology and drug development. Further studies are warranted to elucidate the detailed structure-activity relationships of caffeoyl pyrrolidine derivatives, to optimize their potency and selectivity, and to explore their efficacy in a broader range of cancer models. A deeper understanding of the specific signaling pathways modulated by this compound will also be crucial in advancing this class of compounds towards clinical application.

References

- 1. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor this compound on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]